molecular formula C9H16O2 B14516249 2-Ethyl-2-methyloxepan-4-one CAS No. 62519-14-6

2-Ethyl-2-methyloxepan-4-one

Cat. No.: B14516249
CAS No.: 62519-14-6
M. Wt: 156.22 g/mol
InChI Key: AXYRTCWSQVRMJN-UHFFFAOYSA-N
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Description

2-Ethyl-2-methyloxepan-4-one is an organic compound belonging to the class of oxepanes, which are seven-membered cyclic ethers. This compound is characterized by the presence of an oxepane ring with ethyl and methyl substituents at the second carbon and a ketone group at the fourth carbon. It is a versatile compound with various applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-methyloxepan-4-one can be achieved through several methods. One common approach involves the Baeyer-Villiger oxidation of 4-methylcyclohexanone using m-chloroperbenzoic acid (m-CPBA) and trifluoroacetic acid (TFA) as reagents . The reaction is typically carried out in dichloromethane (CH2Cl2) at 0°C, followed by warming to room temperature and allowing the reaction to proceed for 24 hours.

Industrial Production Methods

Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-methyloxepan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbon adjacent to the oxygen atom in the oxepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or lactones.

    Reduction: Alcohols.

    Substitution: Substituted oxepanes with various functional groups.

Scientific Research Applications

2-Ethyl-2-methyloxepan-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-2-methyloxepan-4-one depends on its specific application. In enzymatic reactions, the compound may act as a substrate for enzymes, undergoing transformations through catalytic processes. The molecular targets and pathways involved can vary, but typically include interactions with active sites of enzymes or receptors, leading to the formation of specific products or intermediates.

Comparison with Similar Compounds

Similar Compounds

    4-Methylcyclohexanone: A precursor in the synthesis of 2-Ethyl-2-methyloxepan-4-one.

    5-Methyloxepan-2-one: Another oxepane derivative with different substituents and properties.

    2-Ethyl-2-methyl-1,3-dioxolane-4-one: A structurally similar compound with a dioxolane ring instead of an oxepane ring.

Uniqueness

This compound is unique due to its specific ring structure and substituents, which confer distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.

Properties

CAS No.

62519-14-6

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-ethyl-2-methyloxepan-4-one

InChI

InChI=1S/C9H16O2/c1-3-9(2)7-8(10)5-4-6-11-9/h3-7H2,1-2H3

InChI Key

AXYRTCWSQVRMJN-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(=O)CCCO1)C

Origin of Product

United States

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